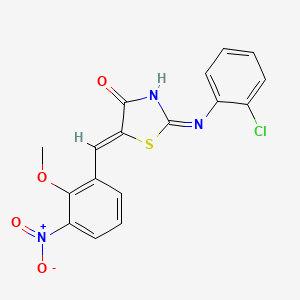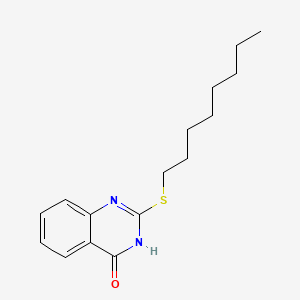![molecular formula C13H9ClN6O3 B13380771 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13380771.png)
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a chlorophenyl group, a triazole ring, and a pyrimidinetrione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the formation of the pyrimidinetrione core under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-3-pentanol
- 4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
- 3-methyl-1,2,4-triazole
Uniqueness
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H9ClN6O3 |
|---|---|
Molekulargewicht |
332.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-6-hydroxy-5-[(E)-1,2,4-triazol-4-yliminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H9ClN6O3/c14-8-1-3-9(4-2-8)20-12(22)10(11(21)18-13(20)23)5-17-19-6-15-16-7-19/h1-7,22H,(H,18,21,23)/b17-5+ |
InChI-Schlüssel |
VRCJEINZJOSHFR-YAXRCOADSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)/C=N/N3C=NN=C3)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=NN3C=NN=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13380694.png)
![(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B13380702.png)

![N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B13380721.png)
![(5E)-2-(3,5-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380727.png)
![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380731.png)
![(5E)-2-(2-chloroanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380739.png)
![4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380747.png)
![4-[3-{2-hydroxy-5-nitrophenyl}-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380750.png)
![2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380756.png)

![(5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380778.png)

